Architectural and Mechanistic Profiling of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid
Architectural and Mechanistic Profiling of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural analysis, physicochemical properties, and self-validating synthetic workflows.
Executive Summary
As a Senior Application Scientist in agrochemical development, understanding the structural nuances of precursor molecules is paramount. 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS: 6577-69-1) is not merely a synthetic intermediate; it is the critical pharmacophoric scaffold that birthed the first generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, notably carboxin and oxycarboxin[1][2]. This technical guide deconstructs the chemical architecture, physical properties, and causality-driven synthetic workflows required to isolate and utilize this vital heterocycle.
Chemical Architecture and Physicochemical Profiling
The molecule features a partially saturated six-membered heterocycle (1,4-oxathiine) containing both oxygen and sulfur heteroatoms. This specific arrangement is highly intentional in drug design:
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The Sulfur Atom (Position 4): Provides essential polarizability, allowing for downstream oxidation to sulfoxide or sulfone derivatives (e.g., oxycarboxin) to tune environmental persistence and systemic mobility[2][3].
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The Methyl Group (Position 2): Acts as a steric wedge, orienting the molecule optimally within the ubiquinone-binding pocket of the fungal Complex II[4].
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The Carboxylic Acid (Position 3): Serves as the synthetic handle for amidation, enabling the attachment of lipophilic aniline tails that anchor the active fungicide into the mitochondrial inner membrane[5].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | Standard IUPAC nomenclature defining the core heterocycle. |
| CAS Registry Number | 6577-69-1 | Unique identifier for regulatory and synthetic tracking. |
| Molecular Formula | C6H8O3S | Dictates the mass balance in synthetic scale-up. |
| Molecular Weight | 160.19 g/mol | Low molecular weight allows for the addition of bulky lipophilic groups while maintaining drug-like properties. |
| SMILES | CC1=C(SCCO1)C(=O)O | Structural string for computational docking and QSAR modeling. |
| Structural Features | Achiral, 1,4-oxathiine ring | Lack of stereocenters simplifies industrial-scale batch synthesis[2]. |
Mechanistic Role in Succinate Dehydrogenase Inhibition
The oxathiine core is specifically designed to mimic the transition state of ubiquinone reduction. By binding to the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain, oxathiine derivatives halt the oxidation of succinate to fumarate[1][4]. This disruption collapses the proton motive force, starving the fungal pathogen of ATP.
Mechanism of Succinate Dehydrogenase Inhibition by oxathiine derivatives.
Self-Validating Synthetic Workflow
The industrial and laboratory-scale synthesis of the oxathiine core relies on the condensation of inexpensive petrochemical precursors: ethyl 2-chloroacetoacetate and 2-mercaptoethanol[1][2]. The protocol below is engineered with built-in causality and validation checkpoints to ensure high-fidelity intermediate generation.
Synthetic workflow for 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid.
Experimental Protocol: Step-by-Step Synthesis and Isolation
Objective: Synthesize high-purity 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid via a cyclization-hydrolysis cascade.
Step 1: Base-Catalyzed Thioetherification
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Procedure: Charge a reaction vessel with 1.0 equivalent of ethyl 2-chloroacetoacetate and 1.05 equivalents of 2-mercaptoethanol in an inert solvent (e.g., toluene). Slowly add 1.1 equivalents of sodium bicarbonate (NaHCO₃) and stir at room temperature for 2 hours.
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Causality: The mild base neutralizes the HCl generated during the nucleophilic substitution. Using a weak base prevents the unwanted hydrolysis of the ethyl ester, ensuring the thiolate selectively attacks the alpha-chloro carbon to form the uncyclized thioether intermediate.
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Validation Checkpoint: Analyze an aliquot via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the UV-active alpha-chloro ester confirms complete thioetherification.
Step 2: Acid-Catalyzed Cyclization and Dehydration
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Procedure: To the toluene solution, add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq). Equip the flask with a Dean-Stark trap and reflux at 110°C until the theoretical volume of water is collected.
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Causality: The acid catalyzes the intramolecular attack of the primary hydroxyl group onto the ketone carbonyl, forming a hemiketal. The continuous removal of water via the Dean-Stark apparatus thermodynamically drives the subsequent dehydration, locking the molecule into the stable 5,6-dihydro-1,4-oxathiine ring[1].
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Validation Checkpoint: The cessation of water collection in the Dean-Stark trap serves as a real-time, visual confirmation of reaction completion.
Step 3: Alkaline Hydrolysis (Saponification)
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Procedure: Cool the mixture and extract the organic layer with 2M NaOH (aq). Stir the aqueous extract at 60°C for 1 hour.
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Causality: The strong aqueous base cleaves the ethyl ester to form the water-soluble sodium carboxylate salt. This phase switch allows all unreacted organic impurities to be discarded with the toluene layer, acting as a highly efficient, extraction-based purification step[2].
Step 4: Acidification and Isolation
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Procedure: Cool the aqueous phase to 0–5°C and slowly acidify with concentrated HCl until the pH reaches 2.0. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
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Causality: Protonating the carboxylate dramatically reduces its aqueous solubility, forcing the pure 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid to crash out of solution as a crystalline solid.
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Validation Checkpoint: Perform LC-MS and ¹H-NMR. The presence of a sharp singlet at ~2.3 ppm (C2-methyl) and multiplets at ~3.0 and ~4.3 ppm (ring CH₂ protons) validates the structural integrity of the oxathiine core.
Conclusion
The 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid scaffold remains a masterclass in rational agrochemical design. By mastering its physical properties and the thermodynamic drivers of its synthesis, researchers can leverage this core to develop next-generation crop protection agents with optimized environmental and toxicological profiles.
Sources
- 1. Carboxin (Ref: D 735) [sitem.herts.ac.uk]
- 2. Oxycarboxin â Grokipedia [grokipedia.com]
- 3. Carboxin and Diuron Adsorption Mechanism on Sunflower Husks Biochar and Goethite in the Single/Mixed Pesticide Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
